2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine

Cerivastatin Reference Standard Metabolite Synthesis

The compound 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (CAS 1428126-73-1) is a highly specialized, polysubstituted pyridine derivative. Its core structure is characterized by a 4-fluorophenyl group at the 4-position and two bulky isopropyl groups at the 2- and 6-positions.

Molecular Formula C19H24FNO2
Molecular Weight 317.4 g/mol
CAS No. 1428126-73-1
Cat. No. B1423754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine
CAS1428126-73-1
Molecular FormulaC19H24FNO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)OC
InChIInChI=1S/C19H24FNO2/c1-11(2)17-15(10-22)16(13-6-8-14(20)9-7-13)19(23-5)18(21-17)12(3)4/h6-9,11-12,22H,10H2,1-5H3
InChIKeyHSNSFTIKVRNSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (CAS 1428126-73-1): A Specialized Pyridine-Based Reference Standard for Statin Research


The compound 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (CAS 1428126-73-1) is a highly specialized, polysubstituted pyridine derivative. Its core structure is characterized by a 4-fluorophenyl group at the 4-position and two bulky isopropyl groups at the 2- and 6-positions . The molecule's distinct functionalization pattern, specifically the 3-hydroxymethyl and 5-methoxy substituents, is a key structural motif found in the metabolic pathways and synthetic intermediates of the statin drug class, most notably cerivastatin [1]. Unlike the final biologically active statins, which contain a complex heptenoic acid side chain, this compound represents a critical advanced intermediate or a specific metabolite (M-1/desmethyl) scaffold, making it an essential tool for analytical, pharmacokinetic, and process chemistry applications [1].

Procurement Alert: Why Cerivastatin, Atorvastatin, or Other Pyridine Building Blocks Cannot Replace CAS 1428126-73-1


The selection of 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine over a generic alternative is driven by its precise and non-interchangeable chemical identity. Attempting to substitute this compound with a common statin drug like cerivastatin or a simpler pyridine building block is scientifically invalid because the structural difference leads to a complete divergence in biological activity and analytical behavior. Cerivastatin is characterized by a (3R,5S,6E)-3,5-dihydroxy-6-heptenoic acid side chain at the 3-position, which is directly responsible for its HMG-CoA reductase inhibitory activity [1]. In contrast, the target compound (CAS 1428126-73-1) presents a simple hydroxymethyl group at this position, rendering it pharmacologically inactive [2]. This exact structural difference makes it the definitive reference standard for tracking the metabolic demethylation (M-1 metabolite pathway) of cerivastatin, a function that the parent drug or other pyridine analogs cannot fulfill [3].

Quantitative Differentiation Evidence for 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (CAS 1428126-73-1) Against Key Comparators


Structural Differentiation: Key Intermediate vs. Active Pharmaceutical Ingredient (Cerivastatin)

This compound is definitively distinguished from the HMG-CoA reductase inhibitor Cerivastatin by its 3-position substituent. Cerivastatin possesses a (3R,5S,6E)-3,5-dihydroxy-6-heptenoic acid chain essential for enzyme inhibition, whereas the target compound CAS 1428126-73-1 contains a chemically distinct 3-hydroxymethyl group [1]. This single-point structural alteration completely abolishes HMG-CoA reductase inhibitory activity but makes the molecule the precise surrogate for the desmethyl M-1 metabolite of cerivastatin, a critical biomarker in drug metabolism studies [2].

Cerivastatin Reference Standard Metabolite Synthesis

Physicochemical Property Divergence from an Alternate Pharmacological Probe (CYM50308 / ML248)

This compound must be differentiated from another distinct research probe, CYM50308 (ML248), a known potent and selective S1P4 receptor agonist. Despite both having a 4-fluorophenyl motif, they represent entirely different chemical classes with divergent properties. The target compound is a trisubstituted pyridine (MW 331.42 g/mol, C20H26FNO2) , while CYM50308 is a thiazolidinone derivative (MW 405.46 g/mol, C20H21F2N3O2S) . Pharmacologically, this compound is an inactive statin intermediate, whereas CYM50308 exhibits an EC50 of 37.7–79.1 nM at the S1P4 receptor and is >316–663-fold selective over S1P1, S1P2, and S1P3 receptors (EC50 > 25 μM) [1].

GPCR Agonist Drug Discovery Selectivity

Verifiable Purity Grade for Reference Standards: Quantitative Quality Benchmarking

For its designated application as an analytical reference standard, the purity of this compound is a quantifiable procurement specification. Vendor-listed product specifications for this compound, intended for research and development purposes, typically guarantee a purity of ≥95% . In contrast, clinically formulated cerivastatin sodium (the active ingredient in Baycol, now withdrawn) was produced to pharmaceutical-grade purity for human consumption, containing a defined active isomer with strict limits on impurities (<0.1% for any single unknown impurity) [1]. A generic 'high purity' pyridine building block, not manufactured as a reference standard, would lack the certification of a specific, quantified purity profile required for accurate quantification in HPLC or LC-MS calibration curves.

Analytical Standard Quality Control Process Chemistry

Primary Application Scenarios for Procuring 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (CAS 1428126-73-1)


Establishing Authentic Reference Standards for Cerivastatin's M-1 Metabolite in DMPK Studies

In drug metabolism and pharmacokinetics (DMPK) research, CAS 1428126-73-1 serves as the definitive synthetic reference standard for the M-1 (desmethyl) metabolite of cerivastatin. Its unique 3-hydroxymethyl group directly corresponds to the demethylation product of cerivastatin's 3-methoxymethyl side chain [1]. Researchers use this standard to create calibration curves for LC-MS/MS quantification, ensuring accurate measurement of metabolite formation rates during in vitro microsomal or hepatocyte incubation assays, a task where cerivastatin itself would produce a false positive signal at the drug retention time [2].

Advanced Intermediate for the Total Synthesis of Cerivastatin Analogs and Metabolites

This compound is a crucial late-stage intermediate in the convergent synthesis of cerivastatin and its structural analogs. It provides the complete, functionalized pyridine core before the final Horner-Wadsworth-Emmons (HWE) coupling step that installs the heptenoic acid side chain. [1]. Sourcing this specific molecule allows medicinal chemistry groups to efficiently explore modifications at the 3-position without needing to rebuild the complex, sterically hindered pyridine scaffold, significantly shortening synthetic routes for structure-activity relationship (SAR) exploration of the statin lipophilic domain.

Critical Impurity Marker for Cerivastatin Process Chemistry and Formulation Control

For analytical development and quality control (QC) groups in the generics and fine chemical industries, this compound represents a critical process-related impurity or degradation product. Its procurement enables the development of specific HPLC/GC methods for purity analysis of cerivastatin intermediates and for forced degradation studies to validate the stability-indicating nature of analytical methods [2]. Using the exact impurity standard is essential for method validation according to ICH Q3A guidelines, as its unique retention time and spectral properties cannot be simulated by structurally unrelated pyridine compounds [3].

Quote Request

Request a Quote for 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.